N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
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Overview
Description
N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with a cyclohexyl group, a nitro group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: It can be used to study the effects of pyrimidine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets within cells. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting DNA synthesis and interfering with cellular processes . The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinyl Diaminopyrimidine Oxide: Used as a hair growth stimulant and in cosmetics.
Pyrimidine Derivatives: Various derivatives are used in medicinal chemistry for their anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, nitro group, and pyrrolidinyl group in a single molecule provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C14H22N6O2 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-N-cyclohexyl-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H22N6O2/c15-12-11(20(21)22)13(19-8-4-5-9-19)18-14(17-12)16-10-6-2-1-3-7-10/h10H,1-9H2,(H3,15,16,17,18) |
InChI Key |
FKIMCXLOCJZFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
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